molecular formula C11H9N B014346 3-Phenylpyridine CAS No. 1008-88-4

3-Phenylpyridine

Cat. No. B014346
M. Wt: 155.2 g/mol
InChI Key: HJKGBRPNSJADMB-UHFFFAOYSA-N
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Patent
US07005440B1

Procedure details

To a cooled (−70° C.) solution of 3-phenylpyridine (1.43 mL, 10.0 mmoles) in diethyl ether (7.5 mL) is added dropwise methyllithium (LiBr complex, 1.5 M in diethyl ether, 7.33 mL, 11.0 mmoles). After letting warm to room temperature over 16 hours the reaction is cooled (0° C.) and quenched with distilled water (5 mL). The reaction is then extracted with methylene chloride, the organic layer isolated and concentrated, and the resulting residue purified by column chromatography (silica, 3:1 hexane: EtOAc) to yield the title compound as a pale yellow oil. MS(ESI) 170 (M+H)+.
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
7.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][Li]>C(OCC)C>[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[N:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.43 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NC=CC1
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
7.33 mL
Type
reactant
Smiles
C[Li]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled (0° C.)
CUSTOM
Type
CUSTOM
Details
quenched with distilled water (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction is then extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic layer isolated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by column chromatography (silica, 3:1 hexane: EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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